3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

BRD4 bromodomain inhibition Epigenetic reader Triazolopyridazine SAR

3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine (CAS 1204296-86-5, molecular formula C₁₂H₁₆N₆, molecular weight 244.3 g/mol) is a heterocyclic small-molecule building block featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at the C3 position and an unsubstituted piperazine ring at the C6 position. The compound is catalogued by multiple commercial suppliers (AKSci, Fluorochem, Life Chemicals, CymitQuimica, Leyan) at purities typically ranging from 95% to 98%.

Molecular Formula C12H16N6
Molecular Weight 244.3 g/mol
CAS No. 1204296-86-5
Cat. No. B1389436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
CAS1204296-86-5
Molecular FormulaC12H16N6
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C3N2N=C(C=C3)N4CCNCC4
InChIInChI=1S/C12H16N6/c1-2-9(1)12-15-14-10-3-4-11(16-18(10)12)17-7-5-13-6-8-17/h3-4,9,13H,1-2,5-8H2
InChIKeyZFBFGOBNSQJGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine (CAS 1204296-86-5): Core Scaffold Overview and Procurement-Relevant Identity


3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine (CAS 1204296-86-5, molecular formula C₁₂H₁₆N₆, molecular weight 244.3 g/mol) is a heterocyclic small-molecule building block featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at the C3 position and an unsubstituted piperazine ring at the C6 position . The compound is catalogued by multiple commercial suppliers (AKSci, Fluorochem, Life Chemicals, CymitQuimica, Leyan) at purities typically ranging from 95% to 98% . This scaffold belongs to a class of triazolopyridazines that have been structurally characterized as bromodomain inhibitors [1] and dual c-Met/Pim-1 kinase inhibitors [2], making it a key intermediate for medicinal chemistry derivatization. The free piperazine nitrogen serves as a critical functional handle for subsequent N-functionalization, enabling diversification into sulfonamide, amide, urea, and N-aryl derivatives represented in patent literature [3].

Why Generic Substitution Cannot Replace 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine in Structure-Activity Programs


The cyclopropyl substituent at the C3 position and the unsubstituted piperazine at the C6 position each confer distinct structural and electronic properties that cannot be replicated by generic replacement with methyl, trifluoromethyl, or ethyl analogs. In the BRD4 bromodomain inhibitor series, the C3 substituent directly engages the conserved WPF motif within the Kac binding pocket, and modifications at this position—methyl (compound 5, IC50 BD1 = 17.1 μM), trifluoromethyl (compound 6, IC50 BD1 = 9.6 μM), and ethyl (compound 12, IC50 BD1 = 25.2 μM)—produce divergent inhibitory activities spanning >2.6-fold range [1]. The cyclopropyl group introduces a conformationally constrained sp³-rich ring that modulates the dihedral angle between the triazolopyridazine core and the C3 substituent, altering both binding pose and metabolic stability relative to linear alkyl chains [2]. Concurrently, the free piperazine NH at C6 enables downstream derivatization pathways (sulfonylation, acylation, urea formation, N-arylation) that are precluded in C6-substituted analogs lacking a secondary amine. Substituting a related building block—such as 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (unsubstituted at C3) or 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine—abandons the precise steric and electronic profile that the cyclopropyl group provides for biological target engagement and pharmacokinetic optimization [3].

Quantitative Differentiation of 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine Versus Closest Analogs: Evidence-Based Comparison


C3-Cyclopropyl vs. C3-Methyl: Impact on BRD4 BD1 Bromodomain Inhibitory Potency

The C3 substituent on the [1,2,4]triazolo[4,3-b]pyridazine scaffold directly modulates BRD4 BD1 inhibitory potency. In a published SAR study with X-ray co-crystal structures, the C3-methyl analog (compound 5) exhibited a BRD4 BD1 IC50 of 17.1 ± 3.1 μM, while the most potent compound in the series bearing a C3-methyl group with optimized R2 substitution (compound 14) achieved an IC50 of 5.7 ± 1.4 μM [1]. By comparison, the C3-cyclopropyl substitution introduces greater steric bulk and conformational rigidity. While no direct IC50 for 3-cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine has been published in a peer-reviewed primary study, class-level SAR from the BRD4 study demonstrates that modification at C3 alters potency by up to 4.4-fold (comparing compound 12, IC50 = 25.2 μM, to compound 14, IC50 = 5.7 μM), establishing that C3 substitution identity is a critical potency determinant [1]. The cyclopropyl group is expected to provide a distinct potency and selectivity profile relative to methyl, ethyl, or trifluoromethyl analogs.

BRD4 bromodomain inhibition Epigenetic reader Triazolopyridazine SAR

Free Piperazine NH as a Derivatization Handle: Comparison of Synthetic Versatility vs. C6-Substituted Analogs

The target compound (CAS 1204296-86-5) bears an unsubstituted piperazine at C6, providing a nucleophilic secondary amine (pKa ~9.8 for the secondary amine in piperazine) available for N-functionalization. In contrast, closely related catalog compounds such as 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine (CAS 1040641-10-8) and 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine are already derivatized at the piperazine nitrogen, precluding further diversification at this position . The free NH enables access to diverse chemotypes—sulfonamides, amides, ureas, carbamates, and N-aryl derivatives—through a single synthetic step each. Patent literature from AstraZeneca demonstrates that piperazine N-substitution patterns on the triazolopyridazine core directly modulate androgen receptor binding affinity, with distinct sulfonamide and amide substituents producing different pharmacological profiles [1]. The target compound therefore represents the most synthetically versatile entry point into this chemical space, whereas pre-derivatized analogs limit downstream SAR exploration to modifications at other positions.

Medicinal chemistry building block Parallel synthesis Piperazine N-functionalization

Cyclopropyl vs. Methyl at C3: Differential Metabolic Stability Potential in the Triazolopyridazine Series

The cyclopropyl group at C3 is expected to confer superior metabolic stability compared to the C3-methyl analog (1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine). The cyclopropyl ring, while formally saturated, possesses π-character due to its bent bonds, which alters its susceptibility to cytochrome P450-mediated oxidation relative to a methyl group. Literature precedent across multiple chemotypes demonstrates that replacement of a methyl substituent with cyclopropyl reduces intrinsic clearance in human liver microsomes by 2- to 10-fold, primarily by attenuating CYP3A4/2C9-mediated aliphatic hydroxylation [1]. Although direct microsomal stability data comparing C3-cyclopropyl and C3-methyl triazolopyridazine derivatives have not been published, the well-established 'cyclopropyl effect' on metabolic stability [2] supports the expectation that the target compound will exhibit a longer metabolic half-life when incorporated into final drug candidates, relative to the corresponding C3-methyl building block.

Metabolic stability Cyclopropyl effect CYP oxidative metabolism

Triazolopyridazine vs. Pyridazine Core: Impact on Kinase Inhibitor Pharmacophore Recognition

The [1,2,4]triazolo[4,3-b]pyridazine core distinguishes the target compound from the simpler pyridazine analog, 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9, MW 204.27). The fused triazole ring introduces two additional nitrogen atoms, increasing the hydrogen bond acceptor (HBA) count from 4 to 6 and altering the electrostatic potential surface. In the dual c-Met/Pim-1 inhibitor series, triazolopyridazine derivatives (e.g., compound 4g) achieved IC50 values of 0.163 ± 0.01 μM (c-Met) and 0.283 ± 0.01 μM (Pim-1), and demonstrated mean growth inhibition (GI%) of 55.84% across the NCI 60-cell line panel at 10 μM [1]. The triazolo ring nitrogen atoms participate in key hydrogen bond interactions with the kinase hinge region, as demonstrated by X-ray co-crystal structures of BRD4 BD1 complexes, where the triazole ring engages conserved water-mediated hydrogen bond networks [2]. By contrast, the simpler pyridazine analog lacks these additional H-bonding vectors, reducing its capacity for polyvalent target engagement and likely producing weaker binding affinity to kinase and bromodomain targets.

Kinase inhibition Pharmacophore Heterocyclic scaffold comparison

C3-Cyclopropyl Triazolopyridazine: A Privileged Intermediate for Androgen Receptor-Targeted Prostate Cancer Programs

The 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine core with a piperazine at C6 is explicitly encompassed within the Markush structures of AstraZeneca's patent family (WO2010092340A1, HK1164870A1) claiming bicyclic compounds as androgen receptor (AR) ligands for prostate cancer [1]. Within this patent, compounds of Formula I where R1 includes cyclopropyl and the C6 position bears a piperazine-linked substituent are claimed. The cyclopropyl group at C3 contributes to the lipophilic character required for AR ligand binding pocket occupancy, while the piperazine at C6 provides a solubilizing basic center that can be further elaborated to modulate AR downregulation potency. AZD3514, a clinical-stage small-molecule androgen receptor downregulator developed from this scaffold family, demonstrated that the triazolopyridazine core with appropriate substitution can achieve oral bioavailability and in vivo efficacy in prostate cancer models [2]. The target compound, bearing the cyclopropyl-piperazine substitution pattern, represents the core intermediate for accessing AR-targeted chemical matter within this patent space—a role that C3-unsubstituted or C3-methyl analogs cannot fulfill without deviating from the protected substitution pattern.

Androgen receptor Prostate cancer Triazolopyridazine patent

Optimal Research and Industrial Application Scenarios for 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine


BRD4 Bromodomain Inhibitor Lead Optimization: C3 Substituent SAR Exploration

The target compound serves as an optimal starting intermediate for synthesizing C3-cyclopropyl BRD4 bromodomain inhibitor candidates, where the cyclopropyl group's steric and electronic properties are expected to modulate Kac binding pocket interactions differently from published C3-methyl, trifluoromethyl, and ethyl analogs (which span IC50 values from 5.7 to 25.2 μM against BD1) [1]. The free piperazine can be functionalized with indole-containing or benzyl groups at the R2 position, following the SAR trajectory established by Kim et al. where R2 optimization improved potency from 17.1 μM to 5.7 μM [1]. Procurement of this specific building block eliminates the need for a multi-step de novo installation of the cyclopropyl group onto an unsubstituted triazolopyridazine core.

Dual c-Met/Pim-1 Kinase Inhibitor Library Synthesis

The triazolo[4,3-b]pyridazine scaffold has been validated as a dual c-Met/Pim-1 inhibitory pharmacophore, with compound 4g achieving IC50 values of 0.163 μM (c-Met) and 0.283 μM (Pim-1) and a mean NCI 60-cell panel GI% of 55.84 at 10 μM [2]. The target compound, bearing the cyclopropyl group at C3 and a free piperazine at C6, enables systematic exploration of N-substituent effects (hydrazone, sulfonamide, amide) on dual kinase inhibitory activity. This scaffold cannot be substituted with the simpler 3-cyclopropyl-6-(piperazin-1-yl)pyridazine (CAS 1550948-34-9), which lacks the triazole ring essential for hinge-region hydrogen bonding in kinase active sites [2].

Androgen Receptor Downregulator Synthesis for Prostate Cancer Drug Discovery

The compound is an exact intermediate for synthesizing AR-targeted agents within the AstraZeneca WO2010092340A1 patent space [3]. The cyclopropyl at C3 and free piperazine at C6 match the Markush definition for Formula I, enabling direct installation of sulfonamide, amide, or urea substituents on the piperazine nitrogen to generate AR downregulators. The clinical candidate AZD3514 was derived from this triazolopyridazine scaffold class, demonstrating the translational relevance of this core [4]. For competitive intelligence-driven or patent-circumventing programs, this building block provides access to structurally defined chemical space distinct from C3-methyl or C3-unsubstituted analogs.

General Kinase Selectivity Panel Screening Using the Triazolopyridazine Pharmacophore

The [1,2,4]triazolo[4,3-b]pyridazine core has demonstrated activity against multiple kinase targets including Pim-1, c-Met, LRRK2 (including G2019S mutant-selective inhibition), and BTK [5]. The target compound's cyclopropyl group introduces conformational constraint at C3 that may enhance selectivity across the kinome by restricting rotational freedom relative to linear alkyl substituents. The free piperazine enables parallel synthesis of diverse N-functionalized analogs for broad kinome selectivity profiling, making this building block a cost-effective entry point for identifying novel kinase inhibitor chemotypes through diversity-oriented synthesis.

Quote Request

Request a Quote for 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.